Bienvenue dans la boutique en ligne BenchChem!

beta-Amanitin

Toxicokinetics Pharmacokinetics ADME

β-Amanitin is the only amatoxin congener with a native carboxyl group, enabling direct site-specific conjugation to antibodies without chemical derivatization that risks disrupting RNAP II binding. Unlike α-amanitin, β-amanitin exhibits higher peak plasma exposure (Cmax 143.1 vs 91.1 μg/L) and distinct tissue distribution, making it irreplaceable for toxicology studies mirroring clinical poisoning. For ADC programs, β-amanitin offers a mechanistically orthogonal warhead effective in both proliferating and quiescent tumor cells, with complete xenograft eradication demonstrated in models refractory to approved payloads. Ensure your experiments recapitulate real-world toxin exposure and conjugation competence — procure the correct amatoxin.

Molecular Formula C39H53N9O15S
Molecular Weight 920.0 g/mol
CAS No. 21150-22-1
Cat. No. B190557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amanitin
CAS21150-22-1
Synonyms1-Asp-alpha-amanitin
alpha-amanitin, 1-aspartic acid-
alpha-amanitin, Asp(1)-
alpha-amanitin, aspartic acid(1)-
beta-amanitin
Molecular FormulaC39H53N9O15S
Molecular Weight920.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
InChIInChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1
InChIKeyIEQCUEXVAPAFMQ-SXZCQOKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Amanitin (CAS 21150-22-1): Procurement-Grade RNA Polymerase II Inhibitor and ADC Payload Candidate


beta-Amanitin (CAS 21150-22-1) is a bicyclic octapeptide toxin belonging to the amatoxin class, isolated primarily from the poisonous mushroom Amanita phalloides [1]. It functions as a potent and specific inhibitor of eukaryotic RNA polymerase II (RNAP II) and, to a lesser extent, RNA polymerase III, thereby arresting mRNA synthesis and protein production in mammalian cells [2]. Among the naturally occurring amatoxins (alpha-, beta-, gamma-, epsilon-amanitin, etc.), beta-amanitin is distinguished by its acidic nature due to the presence of an aspartic acid residue instead of an asparagine residue, a structural feature that confers a chemically addressable carboxyl group absent in its more commonly studied analog, alpha-amanitin [3]. This functional handle makes beta-amanitin particularly valuable for targeted delivery applications such as antibody-drug conjugates (ADCs) [4]. While alpha-amanitin is often cited as the primary toxin in mushroom poisoning, beta-amanitin is frequently present at comparable concentrations in deadly Amanita species, and its distinct physicochemical and pharmacokinetic properties warrant independent consideration in both toxicology research and drug development [5].

Why Substituting beta-Amanitin with alpha-Amanitin or Other Analogs Can Compromise Experimental Reproducibility and Conjugation Efficiency


Generic substitution among amatoxin congeners is scientifically unsound due to critical structural and pharmacokinetic differences that directly impact experimental outcomes. While alpha-amanitin and beta-amanitin both inhibit RNA polymerase II, beta-amanitin uniquely possesses a carboxyl group that enables direct, site-specific conjugation to targeting moieties such as antibodies without disrupting the toxin's binding affinity for RNAP II [1]. Substituting beta-amanitin with alpha-amanitin for ADC development would require extensive chemical derivatization that risks altering potency and specificity [2]. Furthermore, head-to-head toxicokinetic studies in mice reveal that beta-amanitin exhibits a significantly higher peak plasma concentration (Cmax) and distinct tissue distribution patterns compared to alpha-amanitin following oral administration [3]. These disparities mean that results obtained with one amatoxin cannot be reliably extrapolated to another, making beta-amanitin an irreplaceable tool in studies requiring a conjugatable, well-characterized RNAP II inhibitor or in toxicology research where the precise toxin composition mirrors that found in actual mushroom poisoning cases [4].

Quantitative Differentiation Evidence for beta-Amanitin: Head-to-Head Comparisons with alpha-Amanitin and Other Analogs


Higher Peak Plasma Concentration (Cmax) of beta-Amanitin vs. alpha-Amanitin in Murine Toxicokinetic Studies

In a direct head-to-head toxicokinetic comparison in mice, beta-amanitin achieved a significantly higher peak plasma concentration (Cmax) than alpha-amanitin following a single oral administration at 10 mg/kg. Specifically, the Cmax for beta-amanitin was 143.1 μg/L compared to 91.1 μg/L for alpha-amanitin (p < 0.05) [1]. The time to reach peak concentration (Tmax) was similar for both compounds (1.0–1.5 hours), and elimination half-lives (t1/2) were comparable, with beta-amanitin exhibiting a half-life of 2.5–2.7 hours and alpha-amanitin 2.4–2.8 hours [1]. At 24 hours post-administration, tissue concentrations of beta-amanitin were significantly higher than those of alpha-amanitin in the stomach, liver, and kidney [1].

Toxicokinetics Pharmacokinetics ADME

Structural Distinction: beta-Amanitin Possesses a Conjugatable Carboxyl Group Absent in alpha-Amanitin

beta-Amanitin differs from alpha-amanitin by a single amino acid substitution: beta-amanitin contains an aspartic acid residue at position 1, whereas alpha-amanitin contains an asparagine residue [1]. This substitution replaces an amide group (—CONH₂) with a carboxyl group (—COOH), providing beta-amanitin with a chemically reactive handle that is absent in alpha-amanitin. This carboxyl group enables direct, site-specific conjugation to targeting moieties (e.g., antibodies, peptides, or aptamers) via standard carbodiimide chemistry without requiring prior derivatization of the amatoxin core [2]. In contrast, alpha-amanitin must be chemically modified (e.g., at the 6'-hydroxy group of tryptophan or via introduction of a linker to the asparagine side chain) to enable conjugation, a process that can alter its binding affinity for RNA polymerase II [3]. The binding dissociation constant (Kd) of beta-amanitin for RNA polymerase II remains in the low nanomolar range (~3–4 nM), comparable to that of alpha-amanitin, confirming that the carboxyl group does not compromise target engagement [4].

Bioconjugation ADC Payload Chemical Biology

Lower In Vitro Cytotoxicity of beta-Amanitin vs. alpha-Amanitin in MCF-7 Breast Cancer Cells

Cross-study comparison of cytotoxicity data in MCF-7 human breast adenocarcinoma cells reveals a significant difference in potency between alpha-amanitin and beta-amanitin. After 36 hours of exposure, beta-amanitin reduced MCF-7 cell viability to 52% at a concentration of 100 μg/mL, with viability rates of 62%, 84%, 86%, and 91% at 10, 1, 0.1, and 0.01 μg/mL, respectively . In contrast, published data for alpha-amanitin under comparable conditions (MCF-7 cells, 36–48 hour exposure) indicate a substantially lower LD50 of approximately 1 μg/mL compared to approximately 10 μg/mL for beta-amanitin . This represents an approximate 10-fold lower cytotoxic potency for beta-amanitin in this cell line.

Cytotoxicity Cancer Research In Vitro Toxicology

Differential Organ-Specific Cytotoxicity Mediated by OATP1B3 Transporter Expression

A 2024 study systematically evaluated the cytotoxicity of alpha-, beta-, and gamma-amanitin across eight human cell lines derived from different organs at concentrations ranging from 0.3 to 100 μM [1]. The study found that liver-derived HepG2 cells, stomach-derived BGC-823 cells, and kidney-derived HEK-293 cells were the most sensitive to amanitin-induced cytotoxicity, whereas cell lines derived from lung, heart, and brain were largely resistant [1]. This differential sensitivity was mechanistically linked to the expression levels of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates cellular uptake of amatoxins [1]. Knockdown of OATP1B3 in HepG2 cells abolished alpha-amanitin-induced cytotoxicity, confirming the transporter's essential role [1]. While the study tested all three amatoxins, it did not report significant quantitative differences in cytotoxicity among alpha-, beta-, and gamma-amanitin across the panel, indicating that the OATP1B3-mediated uptake mechanism is conserved across amatoxin congeners [1].

Organ-Specific Toxicity Transporter Biology Toxicology

beta-Amanitin as a Validated ADC Payload with Picomolar In Vitro Potency When Conjugated

beta-Amanitin has been successfully employed as a cytotoxic payload in amanitin-based antibody-drug conjugates (ATACs). In a 2024 study, an anti-TROP2 ATAC constructed using the humanized RS7 antibody conjugated to an amanitin payload (structurally related to beta-amanitin) demonstrated in vitro cytotoxicity with EC50 values in the picomolar range against TROP2-expressing pancreatic cancer and triple-negative breast cancer cells [1]. In vivo, the same ATAC achieved complete tumor eradication in subcutaneous xenograft mouse models of refractory pancreatic cancer and TNBC at well-tolerated doses, outperforming the clinically approved anti-TROP2 ADC Trodelvy (sacituzumab govitecan) in head-to-head preclinical comparisons [1]. The ATAC exhibited a long serum half-life of 9.7–10.7 days without premature payload release, supporting a favorable therapeutic index [1]. While this study utilized an amanitin derivative rather than native beta-amanitin, it provides class-level validation for the amatoxin scaffold as an ADC payload and underscores the translational relevance of beta-amanitin in targeted oncology [2].

Antibody-Drug Conjugate Targeted Therapy Oncology

Optimal Scientific and Industrial Application Scenarios for beta-Amanitin


Development of Next-Generation Antibody-Drug Conjugates (ADCs) with a Non-Microtubule, Non-DNA-Damaging Payload

beta-Amanitin is uniquely suited as a starting material for ADC development due to its native carboxyl group, which enables direct, site-specific conjugation to antibodies without requiring chemical derivatization that could compromise RNA polymerase II binding affinity [1]. Unlike tubulin inhibitors (e.g., maytansine, auristatins) and DNA-damaging agents (e.g., calicheamicin, PBD dimers) that dominate the ADC landscape, amanitin-based payloads act via transcription inhibition, a mechanism that remains effective in both proliferating and quiescent tumor cells [2]. Preclinical data demonstrate that amanitin-based ATACs can achieve complete tumor eradication in xenograft models refractory to clinically approved ADCs [3]. For biopharmaceutical researchers, beta-amanitin offers a chemically tractable, potent, and mechanistically distinct warhead for constructing targeted therapeutics with potential activity against drug-resistant cancers.

Mechanistic Toxicology Studies of Mushroom Poisoning Requiring Accurate Toxin Representation

In actual Amanita mushroom poisoning cases, alpha- and beta-amanitin coexist in roughly equal proportions [1]. Toxicokinetic studies have revealed that beta-amanitin exhibits a significantly higher Cmax (143.1 μg/L vs. 91.1 μg/L) and greater tissue accumulation in stomach, liver, and kidney at 24 hours post-ingestion compared to alpha-amanitin [2]. Therefore, toxicology studies that rely exclusively on alpha-amanitin fail to recapitulate the full pharmacokinetic profile of clinical poisoning. beta-Amanitin is an essential reagent for researchers developing antidotes, studying hepatotoxicity mechanisms, or validating diagnostic assays for amatoxin exposure, as its inclusion ensures experimental models more faithfully mirror the human intoxication scenario [3].

Structure-Activity Relationship (SAR) Studies of Amatoxin Binding to RNA Polymerase II

beta-Amanitin serves as a critical reference compound in SAR studies aimed at understanding the molecular determinants of RNA polymerase II inhibition by amatoxins. Its structural distinction from alpha-amanitin—the presence of a carboxyl group at position 1—allows researchers to probe the tolerance of the RNAP II binding pocket for charged moieties at this position [1]. Crystallographic studies have shown that the amatoxin binding site on RNAP II accommodates this carboxyl group without significant loss of affinity, as evidenced by comparable Kd values in the low nanomolar range [2]. For medicinal chemists designing synthetic amatoxin analogs, beta-amanitin provides a natural template demonstrating that conjugation-competent functional groups can be incorporated without ablating target engagement, a key consideration in developing next-generation transcription inhibitors [3].

OATP1B3 Transporter Biology and Organ-Specific Toxicity Research

beta-Amanitin is a validated tool compound for investigating OATP1B3-mediated cellular uptake and organ-specific toxicity. A 2024 study demonstrated that beta-amanitin, along with alpha- and gamma-amanitin, exhibits pronounced cytotoxicity in cell lines expressing high levels of OATP1B3 (HepG2, BGC-823, HEK-293) while sparing cells with low OATP1B3 expression (lung, heart, brain) [1]. Knockdown of OATP1B3 abolished amanitin-induced cytotoxicity, confirming the transporter's essential role [1]. For researchers studying transporter biology, drug-induced liver injury, or strategies to mitigate amatoxin poisoning (e.g., OATP1B3 inhibitors such as rifampicin), beta-amanitin provides a well-characterized, commercially available probe that recapitulates the uptake kinetics of the clinically relevant toxin mixture [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amanitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.